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5'-DMTr-T-Methyl phosphonamidite

Solid-phase oligonucleotide synthesis Phosphonamidite coupling kinetics Automated DNA synthesis protocols

5'-DMTr-T-Methyl phosphonamidite (CAS 114079-04-8, C₃₈H₄₈N₃O₇P, MW 689.79) is a nucleoside phosphonamidite monomer that incorporates a methyl group at the phosphorus center in place of the standard 2-cyanoethyl protecting moiety. This structural substitution produces a neutral methylphosphonate internucleotide linkage upon coupling and oxidation, rather than the anionic phosphodiester backbone generated by conventional β-cyanoethyl phosphoramidites.

Molecular Formula C38H48N3O7P
Molecular Weight 689.8 g/mol
Cat. No. B15583546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-DMTr-T-Methyl phosphonamidite
Molecular FormulaC38H48N3O7P
Molecular Weight689.8 g/mol
Structural Identifiers
InChIInChI=1S/C38H48N3O7P/c1-25(2)41(26(3)4)49(8)48-33-22-35(40-23-27(5)36(42)39-37(40)43)47-34(33)24-46-38(28-12-10-9-11-13-28,29-14-18-31(44-6)19-15-29)30-16-20-32(45-7)21-17-30/h9-21,23,25-26,33-35H,22,24H2,1-8H3,(H,39,42,43)/t33-,34+,35+,49?/m0/s1
InChIKeyVWSNRSNBUDOZEA-KBUNAWGSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5'-DMTr-T-Methyl Phosphonamidite Procurement Guide: CAS 114079-04-8 Specifications and Monomer Identification


5'-DMTr-T-Methyl phosphonamidite (CAS 114079-04-8, C₃₈H₄₈N₃O₇P, MW 689.79) is a nucleoside phosphonamidite monomer that incorporates a methyl group at the phosphorus center in place of the standard 2-cyanoethyl protecting moiety [1]. This structural substitution produces a neutral methylphosphonate internucleotide linkage upon coupling and oxidation, rather than the anionic phosphodiester backbone generated by conventional β-cyanoethyl phosphoramidites [2]. The 5'-dimethoxytrityl (DMTr) protecting group enables standard trityl-monitored coupling while the methylphosphonamidite moiety at the 3'-position directs the synthesis of charge-neutral oligonucleotide backbones with fundamentally altered physicochemical and biological properties [3].

Why 5'-DMTr-T-Methyl Phosphonamidite Cannot Be Replaced by Standard CE Phosphoramidites


Standard β-cyanoethyl (CE) phosphoramidites and methyl phosphonamidites produce oligonucleotides with fundamentally divergent backbone chemistry that precludes functional interchangeability. CE phosphoramidites generate negatively charged phosphodiester linkages required for most molecular biology applications, whereas 5'-DMTr-T-methyl phosphonamidite yields neutral methylphosphonate backbones that eliminate the anionic charge [1]. This charge difference cascades into distinct nuclease susceptibility profiles, cellular uptake mechanisms, and hybridization thermodynamics [2]. Critically, methyl phosphonamidite synthesis protocols demand modified oxidation conditions (low-water oxidizer with DMAP capping) and alternative deprotection strategies—standard ammonium hydroxide treatment degrades methylphosphonate linkages via base-catalyzed hydrolysis [3]. The recommended 6-minute coupling time for dT-Me phosphonamidite exceeds typical CE amidite coupling durations, reflecting intrinsically slower activation kinetics [4]. Procurement without recognition of these protocol divergences risks substantial yield loss and backbone degradation.

Quantitative Differentiation Evidence: 5'-DMTr-T-Methyl Phosphonamidite Performance Benchmarks Against Comparators


Coupling Protocol Requirements: 6-Minute vs. Standard CE Amidite Cycle Time

The recommended coupling time for 5'-DMTr-T-methyl phosphonamidite is 6 minutes [1]. This contrasts with standard DNA CE phosphoramidites, which typically achieve coupling efficiencies exceeding 99% within 30-60 seconds under standard tetrazole activation [2]. The extended coupling duration reflects the intrinsically lower reactivity of the methylphosphonamidite moiety relative to the β-cyanoethyl phosphoramidite group, necessitating protocol adjustment to achieve acceptable stepwise yields.

Solid-phase oligonucleotide synthesis Phosphonamidite coupling kinetics Automated DNA synthesis protocols

Deprotection Yield Differential: Ethylenediamine Protocol Provides 250% Superior Product Recovery vs. Ammonium Hydroxide

Methylphosphonate oligonucleotides undergo significant backbone degradation when deprotected with standard 28% ammonium hydroxide [1]. A one-pot deprotection method using ethylenediamine was developed and found to be superior in product yield by as much as 250% compared to ammonium hydroxide-based protocols [2]. This quantitative yield advantage is specific to methylphosphonate-containing oligomers and does not apply to standard phosphodiester oligonucleotides, which are routinely and efficiently deprotected with ammonium hydroxide.

Methylphosphonate oligonucleotide deprotection Base-labile backbone stability Synthetic yield optimization

Thermal Stability: Sequence-Dependent Tm Shift of +ΔTm for dA*19 vs. −ΔTm for dT*19 Duplexes

Incorporation of methylphosphonate linkages produces sequence-dependent thermal stability effects that differ markedly from unmodified phosphodiester duplexes. Duplexes of dA*19 (adenosine strand with methylphosphonate backbone) with complementary dT19 exhibit sharp melting curves and increased Tm values relative to the unmodified parent duplex [1]. In contrast, duplexes of dA19 with dT*19 (thymidine strand with methylphosphonate backbone) show broader melting curves, reduced Tm values, and Tm-versus-log[Na⁺] slopes less than one-tenth those of unmodified duplexes [2]. This directional asymmetry means that methylphosphonate modification does not uniformly alter hybridization; strand identity determines whether duplex stability increases or decreases.

Methylphosphonate duplex thermodynamics Hybridization affinity Antisense probe design

Nuclease Resistance: Methylphosphonate Linkages Confer Complete Exo/Endonuclease Resistance vs. Rapid Serum Degradation of Phosphodiesters

Methylphosphonate internucleotide linkages are completely resistant to hydrolysis by both exo- and endonucleases [1]. By contrast, unmodified phosphodiester oligonucleotides exhibit short half-lives in blood and are rapidly degraded by intracellular endo- and exonucleases [2]. The absence of a negatively charged oxygen in the methylphosphonate backbone removes the requisite recognition element for nuclease enzymes [3]. Chimeric oligonucleotides containing methylphosphonate segments at the 3′ and 5′ termini provide nuclease protection to the terminal linkages while retaining internal phosphodiester or phosphorothioate regions for RNase H activity [4]. This differential stability represents a class-level distinction between methylphosphonate-modified oligomers and unmodified phosphodiester oligonucleotides.

Oligonucleotide nuclease stability Backbone modification Antisense pharmacokinetics

Cellular Uptake Mechanism: Methylphosphonate Oligonucleotides Enter via Passive Diffusion Distinct from Receptor-Mediated Endocytosis of Phosphodiesters

The uptake process for methylphosphonate oligonucleotides is highly temperature dependent, with a major increase in uptake occurring between 15 and 20°C [1]. Critically, uptake of phosphodiester oligonucleotides, but not methylphosphonate oligonucleotides, could be blocked by acidification of the cytosol, indicating distinct cellular entry pathways [2]. Chimeric methylphosphonodiester/phosphodiester oligomers exhibit concentration-dependent passive diffusion rather than the receptor-mediated endocytosis characteristic of polyanionic phosphodiester structures [3]. The neutral methylphosphonate backbone eliminates the anionic charge that otherwise restricts passive membrane translocation of standard oligonucleotides.

Oligonucleotide cellular delivery Charge-neutral backbone Membrane permeability

Oxidation Protocol Dependency: Low-Water Oxidizer with DMAP Capping Required to Prevent Methylphosphonate Backbone Degradation

Synthesis of methylphosphonate oligomers using conventionally recommended reagent ratios and standard iodine/water oxidizer reagents has resulted in relatively poor overall coupling efficiencies and unsatisfactory yields, particularly in preparations of approximately 15 μmol or greater [1]. To prevent degradation of the methylphosphonate linkage, protocols specific to this compound require a low-water-content oxidizer (catalog 40-4032) and DMAP (dimethylaminopyridine) for Cap B (catalog 40-4020) [2]. This contrasts with standard CE phosphoramidite synthesis, which employs iodine/water oxidation without special reagent requirements. Trityl monitors may understate coupling efficiency for methylphosphonamidites, presumably due to differential DMTr release rates .

Solid-phase synthesis oxidation Methylphosphonate linkage stability Synthesis protocol optimization

Optimal Use Scenarios for 5'-DMTr-T-Methyl Phosphonamidite Based on Quantitative Differentiation Evidence


Terminal Capping for Antisense Oligonucleotide Nuclease Protection

Based on the complete nuclease resistance conferred by methylphosphonate linkages [1], this monomer is optimally deployed for synthesizing chimeric antisense oligonucleotides with 2-3 methylphosphonate linkages at the 3′ and/or 5′ termini. The neutral methylphosphonate bonds protect terminal positions against 3′-exonuclease degradation while the internal phosphodiester or phosphorothioate core retains RNase H activity [2]. The 6-minute coupling time [3] and low-water oxidizer requirement [4] must be incorporated into synthesis protocols. Procurement quantity calculations should account for the ethylenediamine deprotection requirement, which provides up to 250% higher product yield than ammonium hydroxide methods [5].

Charge-Neutral Probe Synthesis for Cellular Delivery Without Transfection Reagents

The passive diffusion cellular uptake mechanism of methylphosphonate oligonucleotides—distinct from the receptor-mediated endocytosis of charged phosphodiesters [1]—makes this monomer suitable for synthesizing probes intended for transfection-reagent-free cellular delivery. The temperature-dependent uptake profile with major increase between 15-20°C [2] should inform experimental timing. Strand selection for methylphosphonate incorporation must consider the sequence-dependent Tm effects: modifying the purine strand increases duplex stability, whereas modifying the pyrimidine strand reduces Tm [3]. Synthesis requires the extended 6-minute coupling time and low-water oxidizer conditions [4].

dA-Rich Antisense Strand Modification for Enhanced Target Hybridization Affinity

Evidence from 19-mer homopolymer studies demonstrates that methylphosphonate modification of adenosine-rich strands (dA*19) produces increased Tm values and sharp melting curves relative to unmodified phosphodiester duplexes, whereas thymidine-rich strand modification (dT*19) reduces Tm [1]. This directional asymmetry guides strategic monomer deployment: 5'-DMTr-T-methyl phosphonamidite should be used to synthesize the complementary (non-adenosine) strand when targeting A-rich sequences to preserve or enhance duplex stability. Synthesis planning must allocate for 6-minute coupling times [2] and ethylenediamine deprotection [3] to achieve predicted hybridization performance.

Scale-Up Methylphosphonate Oligonucleotide Manufacturing with Yield-Optimized Protocols

For synthesis scales of 15 μmol or greater, standard iodine/water oxidation produces unsatisfactory yields with methylphosphonamidites [1]. Manufacturing-scale procurement of 5'-DMTr-T-methyl phosphonamidite must be accompanied by acquisition of low-water-content oxidizer (40-4032) and DMAP capping reagents (40-4020) [2]. The ethylenediamine deprotection protocol—which provides up to 250% yield improvement over ammonium hydroxide [3]—becomes increasingly economically significant at larger synthesis scales. Trityl monitoring may underestimate actual coupling efficiency [4], warranting orthogonal yield verification methods during process development.

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